molecular formula C16H17ClN2O B262959 N-(4-butylphenyl)-6-chloronicotinamide

N-(4-butylphenyl)-6-chloronicotinamide

Cat. No.: B262959
M. Wt: 288.77 g/mol
InChI Key: NVTFYUKHBMLKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-6-chloronicotinamide is a synthetic nicotinamide derivative characterized by a 6-chloropyridine-3-carboxamide core linked to a 4-butylphenyl substituent via an amide bond.

Properties

Molecular Formula

C16H17ClN2O

Molecular Weight

288.77 g/mol

IUPAC Name

N-(4-butylphenyl)-6-chloropyridine-3-carboxamide

InChI

InChI=1S/C16H17ClN2O/c1-2-3-4-12-5-8-14(9-6-12)19-16(20)13-7-10-15(17)18-11-13/h5-11H,2-4H2,1H3,(H,19,20)

InChI Key

NVTFYUKHBMLKQP-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 6-Chloronicotinamide Family

highlights derivatives of 6-chloronicotinamide synthesized with varied substituents, such as pyrazolines, oxazines, and thiazines. These compounds share the 6-chloronicotinamide backbone but differ in the attached functional groups. For example:

  • 6-Chloro-{4-[(2E)-3-(Aryl)prop-2-enoyl]phenyl}pyridine-3-carboxamide: This precursor compound incorporates an α,β-unsaturated ketone moiety, enabling cyclization reactions to form heterocyclic derivatives.
  • Pyrazoline derivatives : Synthesized via hydrazine condensation, these compounds exhibit enhanced antimicrobial activity compared to simpler nicotinamides.

Table 1: Antimicrobial Activity of Selected 6-Chloronicotinamide Derivatives

Compound Class Substituent Antimicrobial Efficacy (Zone of Inhibition, mm) Reference
Pyrazoline derivative 4-Fluorophenyl 18–22 (Bacteria), 15–18 (Fungi)
Oxazine derivative 4-Nitrophenyl 12–16 (Bacteria), 10–14 (Fungi)
Thiazine derivative 4-Methoxyphenyl 20–24 (Bacteria), 17–20 (Fungi)

Key Insight: The antimicrobial potency of these derivatives correlates with electron-withdrawing substituents (e.g., -NO₂, -F) and extended conjugation, which may enhance target interaction. N-(4-butylphenyl)-6-chloronicotinamide, with its lipophilic 4-butyl group, could theoretically exhibit superior tissue penetration but requires empirical validation.

Thiazolidinone Derivatives with Shared Substituents

describes thiazolidinone derivatives (C1–C6) featuring 4-butylphenyl and chlorophenyl groups. Although structurally distinct from nicotinamides, these compounds provide insights into the safety profile of the 4-butylphenyl moiety:

  • Genotoxicity: None of the thiazolidinones showed mutagenicity in E.
  • Bioactivity: Thiazolidinones with thiophen-2-ylmethylidene substituents demonstrated broad-spectrum activity (e.g., anticonvulsant, anti-inflammatory), highlighting the role of aromatic substituents in modulating biological effects.

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